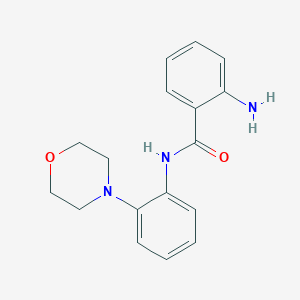

2-Amino-N-(2-morpholinophenyl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-(2-morpholin-4-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-14-6-2-1-5-13(14)17(21)19-15-7-3-4-8-16(15)20-9-11-22-12-10-20/h1-8H,9-12,18H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPFXEUXNKTEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The 2-morpholinophenylamine intermediate is synthesized via nucleophilic aromatic substitution (NAS) of 2-fluoronitrobenzene with morpholine. As demonstrated in, morpholine acts as both reactant and solvent, eliminating the need for catalysts or bases:

Catalytic Hydrogenation of Nitro Group

The nitro group in 2-morpholino-nitrobenzene is reduced to an amine using hydrogenation:

Preparation of 2-Aminobenzoyl Chloride

Triphosgene-Mediated Chlorination

2-Aminobenzoic acid is converted to its acyl chloride using triphosgene, a safer alternative to thionyl chloride:

Amide Coupling Strategies

BOP-Reagent-Mediated Coupling

The benzamide bond is formed using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP):

EDCI/DMAP-Mediated Coupling

Ethyl dimethylaminopropyl carbodiimide (EDCI) enables efficient amidation under milder conditions:

Alternative Synthetic Routes

One-Pot Hydrolysis and Amination

A streamlined approach combines NAS and hydrolysis in a single reactor:

Comparative Analysis of Methods

Discussion of Key Findings

-

Morpholine Integration : Solvent-free NAS (Method 3.1) minimizes waste and simplifies purification.

-

Coupling Efficiency : EDCI outperforms BOP in yield and time, attributed to better activation of carboxylic acids.

-

Safety : Triphosgene reduces HCl gas emission compared to thionyl chloride, enhancing operational safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-morpholinophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and related derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-amino derivatives has been extensively studied to optimize their potency and selectivity for the EP2 receptor. The structure-activity relationship (SAR) studies have revealed that modifications on the morpholine and phenyl rings significantly impact the compound's efficacy.

Key Findings from SAR Studies

- Morpholine Substituents : Variations in the morpholine ring have shown that certain substitutions can enhance binding affinity and selectivity towards EP2 over other prostanoid receptors .

- Phenyl Ring Modifications : The introduction of electron-donating or withdrawing groups at specific positions on the phenyl ring has been crucial in increasing the compound's potency. For instance, para-substituted derivatives often exhibit enhanced activity compared to ortho or meta substitutions .

Anti-inflammatory Properties

Given its role as an EP2 antagonist, 2-amino-N-(2-morpholinophenyl)benzamide is being investigated for its anti-inflammatory properties. The ability to selectively inhibit EP2 may provide a new avenue for treating chronic inflammatory conditions without the side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

Recent studies have highlighted the potential of this compound in oncology. By inhibiting the EP2 receptor, there is a possibility of reducing tumor growth and metastasis in certain types of cancer, including breast and colorectal cancers. The compound's ability to modulate inflammatory pathways is believed to contribute to its anti-cancer effects .

Case Studies and Experimental Evidence

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Model for Alzheimer's Disease : In animal models, administration of this compound resulted in decreased neuroinflammation and improved cognitive function, suggesting a protective role against neurodegenerative processes associated with Alzheimer's disease .

- Cancer Cell Lines : In vitro studies using breast cancer cell lines showed that treatment with this compound led to reduced cell proliferation and increased apoptosis rates, indicating its potential as an anti-cancer agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-morpholinophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring can enhance its binding affinity and selectivity towards these targets. Additionally, the compound may interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key analogs of 2-aminobenzamide derivatives, highlighting differences in substituents, positions, and synthetic yields:

Key Observations :

- Electronic Effects : Morpholine’s electron-donating nature contrasts with electron-withdrawing groups (e.g., chloro in compound 9), which influence reactivity and intermolecular interactions .

- Synthetic Yields : High yields (>95%) are achieved for para-substituted derivatives (e.g., compound 7), whereas ortho-substituted analogs may require optimized conditions due to steric challenges .

Physicochemical Properties

Melting Points and Solubility

- The para-morpholino analog (5b) exhibits a melting point of 168°C, indicative of stable crystal packing due to symmetry . Ortho-substituted derivatives often have lower melting points due to disrupted packing efficiency.

- Methoxy groups (e.g., compound 10) enhance solubility in polar solvents compared to hydrophobic substituents like chlorobenzyl .

Spectroscopic Data

Biological Activity

2-Amino-N-(2-morpholinophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a morpholine ring, an amine group, and a benzamide structure, contributing to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 246.32 g/mol.

Research indicates that this compound interacts with various biological targets, influencing multiple cellular pathways:

- Signaling Pathways : It has been shown to modulate pathways involving phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPK), which are crucial for cell growth, survival, and differentiation.

- Protein Interactions : The compound can interact with proteins such as SRC, affecting their phosphorylation status and thereby influencing cell proliferation and survival.

- Rho Family GTPases : It modulates the activity of Rho family GTPases, which are involved in cytoskeletal dynamics and cell signaling.

Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives:

- Mechanistic Insights : Research shows that derivatives can induce apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways. This includes modulation of p53 levels and interaction with apoptotic proteins such as Bax and Bcl-2 .

- In Vivo Studies : In animal models, these compounds have demonstrated significant tumor growth inhibition, suggesting their potential as therapeutic agents against various cancers .

Antimicrobial Properties

The compound's derivatives have exhibited antibacterial and antifungal activities:

- Pharmacophore Analysis : The presence of specific functional groups enhances their ability to inhibit bacterial growth. Studies have identified a pharmacophore that facilitates interaction with bacterial targets, leading to effective antimicrobial action .

- Case Studies : In vitro testing has shown promising results against strains such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antibacterial effect .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Substituent Effects : Variations in the morpholine ring or the benzamide moiety can significantly alter potency and selectivity against target proteins.

- Analogs Comparison : Compounds with different substituents on the benzene ring have shown varying degrees of activity against cancer cells and bacteria, suggesting a need for further SAR studies to optimize efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N-(2-morpholinophenyl)benzamide?

- Methodological Answer : Synthesis typically involves coupling 2-aminobenzoic acid derivatives with 2-morpholinoaniline using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP to activate the carboxyl group. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid side products. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify aromatic protons, amine groups, and morpholine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies amide (C=O) and amine (N-H) stretches. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable for biological assays. Stability tests (e.g., HPLC monitoring under varying pH/temperature) are essential. The morpholine group may enhance aqueous solubility compared to non-polar analogs, but hygroscopicity requires anhydrous storage conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

- Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Use in-situ monitoring (e.g., TLC, HPLC) to track intermediate formation. Computational tools (DFT calculations) predict reaction pathways to avoid competing side reactions. Impurity profiling via LC-MS identifies byproducts for targeted suppression .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity. Cell-based assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) assess cellular uptake and efficacy. The morpholine group may influence membrane permeability, requiring lipophilicity (logP) measurements .

Q. How do electronic effects of substituents influence the compound’s reactivity and interactions with biological targets?

- Methodological Answer : The electron-donating morpholine group alters the benzamide’s electron density, potentially enhancing hydrogen bonding with target proteins. Comparative studies with fluorine- or methoxy-substituted analogs (via Hammett plots) quantify substituent effects on reactivity. Molecular docking simulations predict binding modes, validated by mutagenesis studies .

Q. What strategies resolve contradictions in pharmacological data across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR for binding). Link discrepancies to theoretical frameworks (e.g., differences in target conformational states) and replicate experiments under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.